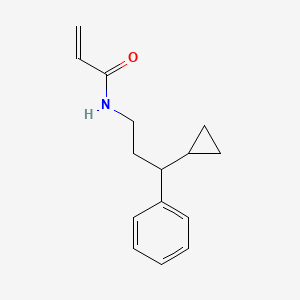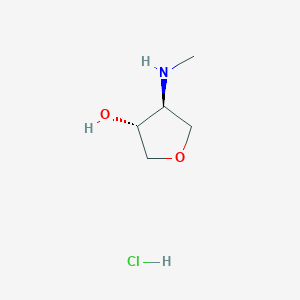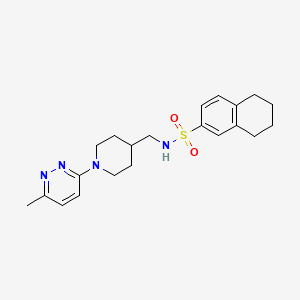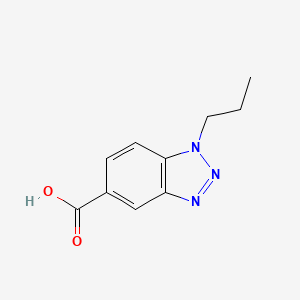
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptide and amorphous calcium phosphate, which has been shown to have a number of beneficial effects on dental health.
Mechanism of Action
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of enamel. It also helps to promote the remineralization of enamel by providing a source of calcium and phosphate ions. In addition, this compound has been shown to inhibit the growth of oral bacteria, which can help to reduce the risk of dental caries.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. In addition, this compound has been shown to inhibit the growth of oral bacteria, which can help to reduce the risk of dental caries.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is its ability to promote the remineralization of tooth enamel. This makes it an attractive option for use in dental products and treatments. However, there are some limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise to synthesize the peptide.
Future Directions
There are a number of potential future directions for research on N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide. One area of interest is the development of new dental products and treatments that incorporate this compound. Another area of interest is the study of the potential applications of this compound in other fields, such as medicine and biotechnology. Finally, there is a need for further research to better understand the mechanisms of action of this compound and its potential long-term effects on dental health.
Synthesis Methods
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is synthesized using a combination of chemical and enzymatic methods. The synthesis process involves the extraction of casein from milk, which is then hydrolyzed using enzymes to produce casein phosphopeptides. These peptides are then combined with amorphous calcium phosphate to form this compound.
Scientific Research Applications
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound has a number of beneficial effects on dental health, including the ability to remineralize tooth enamel, inhibit the growth of oral bacteria, and reduce the risk of dental caries.
properties
IUPAC Name |
N-(3-cyclopropyl-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-15(17)16-11-10-14(13-8-9-13)12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUMYQQDQARMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(C1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749782.png)
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)


![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)




![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)
